PL225B -

PL225B

Catalog Number: EVT-278790
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PL225B is an orally bioavailable inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) with potential antineoplastic activity. IGF-1R inhibitor PL225B selectively binds to and inhibits the activities of IGF-1R, which may result in both the inhibition of tumor cell proliferation and the induction of tumor cell apoptosis in IGF-1R-overexpressing tumor cells. IGF-1R, a receptor tyrosine kinase overexpressed in a variety of human cancers, plays a significant role in the stimulation of cellular proliferation, oncogenic transformation, and suppression of apoptosis.
Source

PL225B is derived from a series of synthetic modifications aimed at enhancing its biological activity. The compound's synthesis is often reported in the context of drug discovery efforts, focusing on optimizing its efficacy and safety profiles.

Classification

PL225B can be classified as a small organic molecule, often used in pharmacological studies. Its classification may also extend to include specific categories based on its functional groups and mechanisms of action.

Synthesis Analysis

Methods

The synthesis of PL225B typically involves several chemical reactions, including condensation reactions, functional group modifications, and purification processes. Common methods include:

  • Chemical Synthesis: Utilizing standard organic synthesis techniques such as nucleophilic substitutions and coupling reactions.
  • Crystallization: To obtain pure samples for structural analysis, crystallization techniques may be employed.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are frequently used to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of PL225B can be elucidated through various analytical techniques, primarily single crystal X-ray diffraction. This method allows for the determination of the three-dimensional arrangement of atoms within the molecule, providing insights into its geometric configuration.

Data

Chemical Reactions Analysis

Reactions

PL225B may undergo various chemical reactions that can alter its functional properties. These reactions can include:

  • Hydrolysis: Involving the reaction with water leading to the breakdown of certain functional groups.
  • Oxidation-Reduction Reactions: Modifying the oxidation state of specific atoms within the molecule.

Technical Details

Each reaction pathway can be analyzed using kinetic studies to understand the reaction rates and mechanisms involved. This information is crucial for predicting how PL225B will behave in biological systems.

Mechanism of Action

Process

The mechanism of action for PL225B involves its interaction with specific biological targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to therapeutic effects.

Data

Studies often employ molecular docking simulations to predict how PL225B binds to its targets. Experimental validation through biochemical assays further elucidates its mechanism of action.

Physical and Chemical Properties Analysis

Physical Properties

PL225B exhibits distinct physical properties such as:

  • Melting Point: A critical parameter indicating purity.
  • Solubility: Important for determining bioavailability.

Chemical Properties

Chemical properties include reactivity profiles under various conditions (e.g., pH changes) and stability assessments. Understanding these properties helps in formulating PL225B for therapeutic use.

Applications

Scientific Uses

PL225B has potential applications in several scientific domains:

  • Pharmaceutical Development: As a candidate for drug formulation targeting specific diseases.
  • Biochemical Research: To study interactions with biomolecules, contributing to drug discovery efforts.
  • Structural Biology: Understanding molecular interactions at a detailed level enhances knowledge in fields like enzymology and receptor biology.
Introduction to PL225B in Oncological Research

Biological Significance of IGF-1R Inhibition in Cancer Therapeutics

The insulin-like growth factor 1 receptor (IGF-1R) is a transmembrane receptor tyrosine kinase (RTK) critically implicated in tumorigenesis. Structurally, IGF-1R exists as a heterotetrameric α₂β₂ complex, where ligand binding (IGF-1/IGF-2) triggers autophosphorylation of β-subunit tyrosine residues. This activates downstream oncogenic pathways:

  • PI3K/AKT/mTOR: Promotes cell survival and inhibits apoptosis
  • RAS/RAF/MAPK: Drives proliferation and metastatic potential [2] [7]

IGF-1R overexpression occurs in diverse malignancies due to:

  • Gene amplification (3.5% of pan-cancer TCGA cases)
  • Epigenetic dysregulation (e.g., loss of tumor suppressors like TP53)
  • Ligand hyperproduction (e.g., stroma-derived IGF-2 in colorectal cancer) [7]

Nuclear translocation of IGF-1R further upregulates its own transcription, creating an oncogenic feedback loop. Clinically, IGF-1R overexpression correlates with poor prognosis in head/neck squamous cell carcinoma (346 patients; hazard ratio=2.1 for reduced survival) and resistance to conventional therapies [7].

Table 1: IGF-1R Overexpression in Human Cancers

Cancer TypePrevalence of IGF-1R OverexpressionClinical Correlation
Prostate Cancer89% malignant epitheliaTumor progression
Breast Cancer>50% of casesER/HER2 crosstalk
Colorectal CancerStroma-dependentMetastatic progression
Ewing Sarcoma>90% of tumorsPrimary oncogenic driver

Historical Development of Small-Molecule IGF-1R Antagonists

Early IGF-1R targeting focused on monoclonal antibodies (mAbs), with 16 candidates entering 183 clinical trials between 2003–2021. Key limitations included:

  • Redundant signaling: Compensatory activation via insulin receptor (InsR) hybrids
  • Biomarker gaps: Lack of patient stratification strategies
  • Clinical failures: Phase III trials of figitumumab (NSCLC), dalotuzumab (CRC), and ganitumab (pancreatic/Ewing sarcoma) showed no survival benefit

Small-molecule inhibitors emerged to overcome mAb limitations by:

  • Enabling oral administration
  • Penetrating intracellular kinase domains
  • Potentially inhibiting IGF-1R/InsR hybrids

First-generation ATP-competitive inhibitors (e.g., linsitinib, BMS-754807) faced challenges with InsR selectivity, causing metabolic disturbances. PL225B represents an evolution in this drug class, designed for enhanced specificity and kinase domain occupation [1] [7].

PL225B in the Context of Targeted Antineoplastic Drug Discovery

PL225B (EVT-278790) is an orally bioavailable, synthetic small molecule that selectively inhibits IGF-1R through competitive ATP-binding site occupation. Key characteristics include:

  • Molecular properties: >98% purity, stable solid powder form, soluble in DMSO
  • Mechanistic specificity: Binds IGF-1R with minimal off-target kinase activity
  • Biological effects: Induces apoptosis and suppresses proliferation in IGF-1R-overexpressing tumor models [1] [3]

Its discovery stemmed from structure-activity relationship (SAR) optimization of pyrrolopyrimidine scaffolds, enhancing:

  • Bioavailability: Oral absorption properties
  • Synthesis efficiency: Multi-step organic synthesis requiring crystallization purification
  • Target residence time: Sustained kinase domain occupation [3] [7]

PL225B exemplifies modern targeted drug discovery through:

  • Fragment-based design: Structural optimization from azaindole fragments
  • Translational biomarkers: Emphasis on subcellular IGF-1R localization as response predictor
  • Combinatorial potential: Synergy studies with AKT inhibitors (e.g., capivasertib) and immune checkpoint modulators [7] [9]

Table 2: PL225B Research and Development Profile

CharacteristicSpecificationResearch Significance
Molecular WeightUndisclosed (batch-dependent hydration)Pharmacokinetic optimization ongoing
SolubilityDMSO-solubleEnables in vitro screening assays
Stability>5 years at -20°CLong-term storage feasibility
Highest PhasePhase 1 (Suspended)Clinical evaluation paused
Key Trial IndicationsSolid tumors (US/India, NCT01779336)Focus on IGF-1R-driven malignancies

The suspension of its Phase 1 trial (NCT01779336) reflects broader challenges in IGF-1R targeting, including:

  • Identification of predictive biomarkers (e.g., nuclear vs. membranous IGF-1R)
  • Understanding resistance via RTK crosstalk (e.g., EGFR-mediated stabilization)
  • Metabolic toxicity from InsR inhibition [6] [7]

Future directions include nanopharmaceutical formulations to enhance tumor selectivity and trials guided by IGF-1R localization biomarkers. PL225B remains a valuable tool compound for validating IGF-1R as an anticancer target despite clinical hurdles [7].

Properties

Product Name

PL225B

IUPAC Name

NONE

Solubility

soluble in DMSO

Synonyms

PL225B; PL-225B; PL 225B.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.